

Synthesis of Chalcones from 4-Octyloxybenzaldehyde: An Application Note and Protocol

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Compound of Interest

Compound Name: 4-Octyloxybenzaldehyde

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Introduction

Chalcones, belonging to the flavonoid family, are a class of organic compounds characterized by an open-chain α,β -unsaturated ketone core linking two aromatic rings. These scaffolds are of significant interest in medicinal chemistry and drug development due to their straightforward synthesis and a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The Claisen-Schmidt condensation is a robust and widely employed method for the synthesis of chalcones, involving the base-catalyzed reaction between an aromatic aldehyde and a ketone. This application note provides a detailed protocol for the synthesis of a series of chalcones derived from **4-octyloxybenzaldehyde** and various substituted acetophenones.

Data Presentation

The following table summarizes the quantitative data for the synthesis of four distinct chalcone derivatives from **4-octyloxybenzaldehyde**.

| Compound ID | Acetophenone Reactant | Product Name | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
|-------------|-----------------------|--|-----------|--------------------|---|
| 1a | Acetophenone | (E)-1-phenyl-3-(4-octyloxyphenyl)prop-2-en-1-one | 85 | 88-90 | ¹ H NMR (CDCl ₃ , δ): 7.98 (d, 2H), 7.80 (d, 1H, J=15.6 Hz), 7.55-7.45 (m, 5H), 6.95 (d, 2H), 4.01 (t, 2H), 1.80 (m, 2H), 1.50-1.20 (m, 10H), 0.90 (t, 3H). ¹³ C NMR (CDCl ₃ , δ): 190.5, 161.2, 144.5, 138.4, 132.6, 130.3, 128.6, 128.4, 127.6, 121.7, 114.9, 68.3, 31.9, 29.4, 29.3, 26.1, 22.7, 14.1. IR (KBr, cm ⁻¹): 1658 (C=O), 1602 (C=C). MS (m/z): 336 [M] ⁺ . |
| 1b | 4-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(4-octyloxyphenyl)prop-2-en-1-one | 88 | 124-126 | ¹ H NMR (CDCl ₃ , δ): 7.92 (d, 2H), 7.78 (d, 1H, J=15.6 Hz), |

yl)prop-2-en-1-one

7.52 (d, 2H),
7.45 (d, 2H),
6.94 (d, 2H),
4.01 (t, 2H),
1.81 (m, 2H),
1.50-1.25 (m, 10H), 0.90 (t, 3H). ¹³C NMR (CDCl₃, δ): 189.0, 161.4, 144.9, 139.3, 136.7, 130.4, 129.7, 128.9, 127.4, 121.1, 115.0, 68.3, 31.8, 29.4, 29.3, 26.1, 22.7, 14.1. IR (KBr, cm⁻¹): 1655 (C=O), 1598 (C=C). MS (m/z): 370/372 [M/M+2]⁺.

| | | | | | |
|----|----------------------|--|----|---------|---|
| 1c | 4-Methylacetophenone | (E)-1-(4-methylphenyl)-3-(4-octyloxyphenyl)prop-2-en-1-one | 82 | 102-104 | ¹ H NMR (CDCl ₃ , δ): 7.90 (d, 2H), 7.79 (d, 1H, J=15.6 Hz), 7.53 (d, 2H), 7.27 (d, 2H), 6.94 (d, 2H), 4.01 (t, 2H), 2.43 (s, 3H), 1.81 (m, 2H), 1.49-1.25 (m, 10H), 0.90 (t, |
|----|----------------------|--|----|---------|---|

3H). ^{13}C NMR(CDCl₃, δ):

189.9, 161.1,

144.1, 143.5,

135.8, 130.2,

129.3, 128.6,

127.6, 121.9,

114.9, 68.3,

31.9, 29.4,

29.3, 26.1,

22.7, 21.7,

14.1. IR (KBr,

cm⁻¹): 1653

(C=O), 1605

(C=C). MS

(m/z): 350

[M]⁺.

| | | | | | |
|----|-----------------------|---|----|---------|---|
| 1d | 4-Methoxyacetophenone | (E)-1-(4-methoxyphenyl)-3-(4-octyloxyphenyl)prop-2-en-1-one | 80 | 110-112 | ^1H NMR (CDCl ₃ , δ): 8.01 (d, 2H), 7.78 (d, 1H, J=15.5 Hz), 7.54 (d, 2H), 6.98 (d, 2H), 6.94 (d, 2H), 4.01 (t, 2H), 3.88 (s, 3H), 1.81 (m, 2H), 1.49-1.25 (m, 10H), 0.90 (t, 3H). ^{13}C NMR (CDCl ₃ , δ): 188.8, 163.4, 161.0, 143.8, 131.2, 130.8, 130.1, 127.8, 122.0, 114.9, |
|----|-----------------------|---|----|---------|---|

113.8, 68.3,
55.5, 31.8,
29.4, 29.3,
26.1, 22.7,
14.1. IR (KBr,
cm⁻¹): 1650
(C=O), 1595
(C=C). MS
(m/z): 366
[M]⁺.

Experimental Protocols

This section provides a detailed methodology for the synthesis of chalcones via the Claisen-Schmidt condensation reaction.

Materials:

- **4-Octyloxybenzaldehyde**
- Substituted Acetophenone (e.g., Acetophenone, 4-Chloroacetophenone, 4-Methylacetophenone, 4-Methoxyacetophenone)
- Ethanol (95%)
- Sodium Hydroxide (NaOH)
- Hydrochloric Acid (HCl, dilute)
- Deionized Water
- Magnetic Stirrer and Stir Bar
- Round-bottom flask
- Dropping funnel
- Beaker

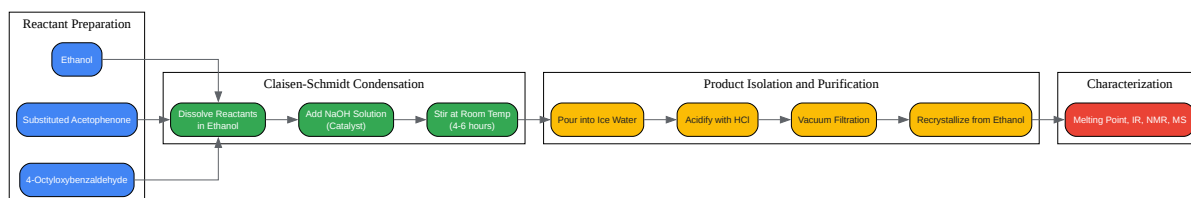
- Büchner funnel and filter paper
- Thin Layer Chromatography (TLC) plates (silica gel)
- Recrystallization solvent (e.g., ethanol)

General Procedure for Chalcone Synthesis:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve **4-octyloxybenzaldehyde** (1 equivalent) and the respective substituted acetophenone (1 equivalent) in ethanol (20-30 mL).
- **Catalyst Addition:** While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (40%, 10 mL) dropwise using a dropping funnel over a period of 15-20 minutes.^[1]
- **Reaction Monitoring:** Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v).
- **Work-up:** After completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water (100 mL).
- **Neutralization and Precipitation:** Acidify the mixture with dilute hydrochloric acid until it is neutral to litmus paper. A solid precipitate of the crude chalcone will form.
- **Isolation:** Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic impurities.
- **Purification:** Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystals.
- **Drying and Characterization:** Dry the purified crystals in a desiccator or under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

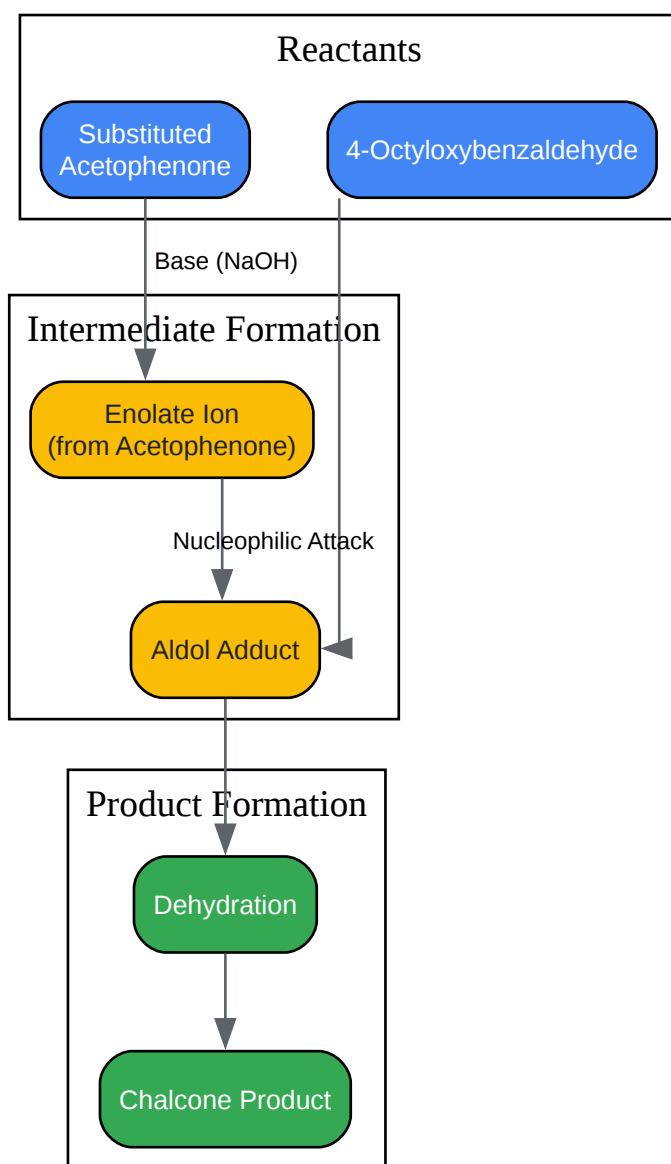
Mandatory Visualization

The following diagrams illustrate the key aspects of the chalcone synthesis protocol.



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Caption: Workflow for the synthesis of chalcones.



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References

- 1. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]
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